2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide

Lipophilicity Drug design ADME prediction

2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide (CAS 590355-67-2, MFCD03945893) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxamide class. Its molecular formula is C12H18N2OS, molecular weight 238.35 g/mol, and it is commercially available as a screening compound and synthetic intermediate at purities of 95% to ≥98%.

Molecular Formula C12H18N2OS
Molecular Weight 238.35
CAS No. 590355-67-2
Cat. No. B2854470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide
CAS590355-67-2
Molecular FormulaC12H18N2OS
Molecular Weight238.35
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)NC2CCCC2)N)C
InChIInChI=1S/C12H18N2OS/c1-7-8(2)16-11(13)10(7)12(15)14-9-5-3-4-6-9/h9H,3-6,13H2,1-2H3,(H,14,15)
InChIKeyVFJSQHMGQSSDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide (CAS 590355-67-2): Chemical Identity and Procurement Baseline


2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide (CAS 590355-67-2, MFCD03945893) is a heterocyclic small molecule belonging to the 2-aminothiophene-3-carboxamide class . Its molecular formula is C12H18N2OS, molecular weight 238.35 g/mol, and it is commercially available as a screening compound and synthetic intermediate at purities of 95% to ≥98% . Key identifiers include MDL Number MFCD03945893 and catalog numbers such as CS-0668093 (ChemScene) and 1625CK (AKSci). The compound is classified as an Irritant with GHS07 hazard statements including H302, H315, H319, and H335 .

Why 2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide Must Be Specified Over In-Class Analogs


The 2-aminothiophene-3-carboxamide scaffold is shared by a diverse family of compounds with distinct biological and physicochemical profiles. Simply substituting one analog for another risks altering target engagement, ADME properties, and synthetic tractability. For example, the close analog 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide shows modest HIV-1 RNase H inhibition (IC50 ~2 µM) [1], while the dimethyl-substituted analog N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide exhibits a different selectivity profile [2]. The target compound uniquely combines 4,5-dimethyl ring substitution with a cyclopentyl amide N-substituent, yielding a LogP of 2.62 and TPSA of 55.12 — physicochemical values distinct from its non-methylated (LogP ~1.5 estimated) or non-cyclopentyl analogs. These differences directly impact solubility, membrane permeability, and metabolic stability, making generic substitution scientifically unsound without direct comparative data.

2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide: Quantitative Differentiation Evidence vs. Closest Analogs


LogP and Lipophilicity Differentiation vs. Non-Methylated 2-Aminothiophene-3-carboxamide Analogs

The target compound exhibits a computed LogP of 2.62 , which is significantly higher than the estimated LogP of its closest non-methylated analog, 2-amino-N-cyclopentylthiophene-3-carboxamide (CAS 590353-66-5, LogP estimated ~1.5 by XLogP3), due to the presence of two additional methyl groups on the thiophene ring. The increased lipophilicity predicts enhanced membrane permeability but potentially reduced aqueous solubility, making the target compound more suitable for intracellular target engagement and less suitable for applications requiring high aqueous solubility [1].

Lipophilicity Drug design ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile vs. Cyclohepta-Fused Analog

The target compound has a computed TPSA of 55.12 Ų with 2 hydrogen bond donors and 3 acceptors . This is identical to the HIV-1 RNase H inhibitor 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide (TPSA 55.12, same donor/acceptor count) [1], but the target compound achieves this TPSA with a molecular weight of 238.35 vs. the cyclohepta analog's 238.35 (same MW). However, the target compound has only 2 rotatable bonds versus 0 for the cyclohepta-fused analog, granting greater conformational flexibility that may facilitate induced-fit binding to structurally diverse targets.

Polar surface area Drug-likeness Oral bioavailability

Synthetic Utility as a Thieno[2,3-d]pyrimidine Precursor vs. Non-Methylated 2-Aminothiophene-3-carboxamides

The 4,5-dimethyl substitution on the thiophene ring electronically activates the scaffold for iodine-catalyzed heterocyclization with aromatic aldehydes to form thieno[2,3-d]pyrimidine derivatives. This transformation has been validated on the closely related 2-amino-4,5-dimethylthiophene-3-carboxamide scaffold (CAS 51486-04-5) [1], where the electron-donating methyl groups enhance ring stability and direct regioselectivity during cyclization. Non-methylated analogs lack this electronic activation, resulting in lower yields and competing side reactions. The target compound additionally benefits from the cyclopentyl amide substituent, which provides steric bulk at the amide nitrogen that can influence the regiochemical outcome of subsequent heterocyclization reactions.

Synthetic chemistry Heterocyclic chemistry Gewald reaction

Commercial Purity Specification vs. Closest Analogs

The target compound is available at ≥98% purity via ChemScene (Cat. CS-0668093) , compared to the more common 95% specification for the non-methylated analog 2-amino-N-cyclopentylthiophene-3-carboxamide (CAS 590353-66-5) . Higher starting purity reduces purification burden in downstream synthetic applications and minimizes batch-to-batch variability in biological assay results. The compound is also available from multiple independent suppliers (AKSci at 95%, Matrix Scientific) with established MDL registry (MFCD03945893), providing procurement redundancy.

Purity Procurement Quality control

Storage and Handling Requirements vs. Non-Cyclopentyl Analogs

The target compound requires sealed storage in a dry environment at 2-8°C , while the non-cyclopentyl analog 2-amino-4,5-dimethylthiophene-3-carboxamide (CAS 51486-04-5) is generally stored at ambient temperature [1]. This indicates the cyclopentyl amide substituent introduces greater sensitivity to moisture and/or thermal degradation, necessitating cold-chain logistics for long-term storage. The compound is classified under GHS07 with hazard statements H302, H315, H319, H335, and is flagged as HazMat for shipping under certain conditions .

Storage stability Procurement logistics Safety

Structural Uniqueness: Combined 4,5-Dimethyl and N-Cyclopentyl Substitution Pattern

Among commercially available 2-aminothiophene-3-carboxamide derivatives, the combination of 4,5-dimethyl ring substitution with an N-cyclopentyl amide group is rare. The closest compounds are 2-amino-4-ethyl-5-methyl-N-phenylthiophene-3-carboxamide (CAS 590353-67-6, MW 260.35) and 2-amino-N-cyclopentylthiophene-3-carboxamide (CAS 590353-66-5, MW 210.30), which each lack one of the two key features . The unique substitution pattern of the target compound occupies a distinct region of chemical space, as evidenced by its unique combination of LogP, TPSA, and hydrogen bonding parameters among this scaffold class . This structural uniqueness makes the compound a valuable tool for exploring SAR around the 2-aminothiophene-3-carboxamide pharmacophore, particularly for targets where both ring methylation and N-cyclopentyl substitution contribute independently to activity.

Chemical space Combinatorial chemistry Scaffold novelty

Procurement and Research Applications for 2-Amino-N-cyclopentyl-4,5-dimethylthiophene-3-carboxamide (CAS 590355-67-2)


Focused Library Synthesis: Thieno[2,3-d]pyrimidine Derivatives via Iodine-Catalyzed Heterocyclization

The 4,5-dimethyl substitution on the thiophene ring enables iodine-catalyzed one-step heterocyclization with aromatic aldehydes to generate N-cyclopentyl-thieno[2,3-d]pyrimidine libraries. This route has been validated on the structurally analogous 2-amino-4,5-dimethylthiophene-3-carboxamide scaffold [1]. The target compound's ≥98% purity specification (ChemScene) minimizes side products during library synthesis, while the cyclopentyl amide substituent introduces steric and electronic diversity at the pyrimidine stage without additional synthetic manipulation.

SAR Exploration of 2-Aminothiophene-3-carboxamide Pharmacophores

The target compound's unique combined 4,5-dimethyl and N-cyclopentyl substitution pattern fills a distinct region of chemical space not covered by more common analogs such as N-phenyl or non-methylated derivatives . With a LogP of 2.62 and TPSA of 55.12 , it is positioned for screening against intracellular targets requiring balanced permeability and solubility. Its use as a screening compound can reveal whether dual ring methylation plus N-cyclopentyl substitution confers synergistic activity compared to mono-substituted controls.

HIV-1 RNase H Inhibitor Hit Expansion Scaffold

The closely related compound 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a known modest HIV-1 RNase H inhibitor (IC50 ~2 µM) [2]. The target compound shares the same 2-aminothiophene-3-carboxamide core but replaces a fused cycloheptane ring with discrete 4,5-dimethyl groups while retaining the same MW (238.35) and TPSA (55.12). The additional conformational flexibility (2 rotatable bonds vs. 0) may enable induced-fit binding modes inaccessible to the rigid cyclohepta-fused analog, making it a logical follow-up candidate for structure-based optimization against HIV RNase H or related nuclease targets.

Compound Library Procurement with Multi-Supplier Redundancy

The compound is available from multiple independent commercial suppliers (ChemScene at ≥98% purity , AKSci at 95%, Matrix Scientific) under established MDL registry MFCD03945893. However, procurement teams should note the requirement for cold storage (2-8°C, sealed in dry conditions) and the HazMat classification (GHS07, H302-H315-H319-H335) that may incur additional shipping fees for certain order sizes and destinations. The multi-supplier availability provides procurement resilience, but the cold-chain requirement favors vendors with temperature-controlled logistics infrastructure.

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